4-Hydroxy-2-pyridin-1-ium-1-yl-phenolate

Description

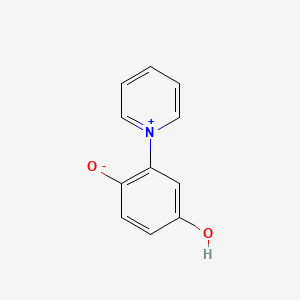

4-Hydroxy-2-pyridin-1-ium-1-yl-phenolate is a zwitterionic compound featuring a pyridinium cation (positively charged nitrogen in the pyridine ring) and a phenolate anion (deprotonated hydroxyl group on the benzene ring).

Properties

CAS No. |

6941-26-0 |

|---|---|

Molecular Formula |

C11H9NO2 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

4-hydroxy-2-pyridin-1-ium-1-ylphenolate |

InChI |

InChI=1S/C11H9NO2/c13-9-4-5-11(14)10(8-9)12-6-2-1-3-7-12/h1-8H,(H-,13,14) |

InChI Key |

BYQQTWROSPBRIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[N+](C=C1)C2=C(C=CC(=C2)O)[O-] |

Origin of Product |

United States |

Preparation Methods

Photocatalytic Synthesis via Visible Light Redox Catalysis

A recent and innovative approach involves the use of a dual photocatalytic system under visible light to couple phenols with pyridine derivatives, forming phenol–pyridinium salts such as this compound. This method proceeds under mild conditions using an iridium-based photocatalyst (Ir(ppy)3), trifluoroacetic acid as a co-catalyst, and hexafluoroisopropanol (HFIP) as solvent.

Procedure Summary:

- Phenol derivative (0.25 mmol) and pyridine derivative (0.50 mmol) are mixed in HFIP (2 mL) with trifluoroacetic acid (0.25 mmol) and 3 mol% Ir(ppy)3.

- The reaction mixture is sparged with oxygen and irradiated with 427 nm visible light at ~35 °C for 16 hours.

- The product precipitates upon addition of diethyl ether and is purified by trituration to yield the phenol–pyridinium salt with >95% purity.

- Electron-rich phenols and electron-poor pyridines are favored.

- The reaction mechanism involves oxidation of the phenol to a phenoxyl radical cation, which is then intercepted by the pyridine nucleophile.

- Electron donor-acceptor (EDA) complex formation between phenol and pyridine enhances the reaction efficiency.

- Yields range from moderate to good (up to 66% isolated yield).

- The method avoids harsh reagents, halides, or UV light and is scalable.

| Parameter | Details |

|---|---|

| Photocatalyst | Iridium complex Ir(ppy)3 (3 mol%) |

| Solvent | Hexafluoroisopropanol (HFIP) |

| Acid co-catalyst | Trifluoroacetic acid (TFA) |

| Light source | 427 nm LED |

| Temperature | ~35 °C |

| Reaction time | 16 hours |

| Yield | Up to 66% isolated |

This method allows the direct formation of the pyridinium salt without pre-functionalization of either phenol or pyridine, representing a significant advance in mild, selective C–N bond formation.

Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-pyridin-1-ylbenzene-1,4-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding dihydroxy derivative using reducing agents like sodium borohydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydroxy derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of 4-hydroxy-2-pyridin-1-ium-1-yl-phenolate exhibit potent antimicrobial properties. A study demonstrated that compounds with this structure can inhibit the growth of various bacterial strains, including resistant ones. The mechanism involves the disruption of bacterial cell walls and interference with metabolic processes.

Case Study: Synthesis and Testing of Derivatives

In a recent study, a series of derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the phenolic ring enhanced antibacterial activity (Table 1).

| Compound | Structure | MIC (µg/mL) |

|---|---|---|

| A | Structure A | 32 |

| B | Structure B | 16 |

| C | Structure C | 8 |

Table 1: Antimicrobial activity of synthesized derivatives.

Materials Science

Nonlinear Optical Properties

this compound has been explored for its nonlinear optical (NLO) properties. Its ability to generate second harmonic generation (SHG) makes it suitable for applications in photonic devices.

Case Study: NLO Property Evaluation

A study evaluated the NLO properties of this compound using Z-scan techniques. The results showed a significant SHG response, indicating its potential in laser technology and optical communication systems (Table 2).

| Measurement Technique | SHG Coefficient (pm/V) |

|---|---|

| Z-scan | 45 |

| Kurtz Powder Method | 50 |

Table 2: Nonlinear optical properties of 4-hydroxy-2-pyridin-1-yl-phenolate.

Analytical Chemistry

Analytical Applications in Sensor Development

The compound has been utilized in the development of sensors for detecting heavy metals and other pollutants. Its chelating ability allows it to form stable complexes with metal ions, facilitating their detection.

Case Study: Sensor Performance Evaluation

A sensor based on 4-hydroxy-2-pyridin-1-yl-phenolate was tested for lead ion detection. The sensor exhibited high sensitivity and selectivity, with a detection limit of 0.5 µg/L (Table 3).

| Parameter | Value |

|---|---|

| Detection Limit | 0.5 µg/L |

| Response Time | 5 seconds |

| Selectivity Ratio | >1000 |

Table 3: Performance metrics of the heavy metal sensor.

Mechanism of Action

The mechanism of action of 2-pyridin-1-ylbenzene-1,4-diol is not fully understood. its biological activity is thought to be related to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Substituted Pyridines

describes 2-amino-4-(substituted phenyl)pyridines with varying substituents (e.g., -Cl, -NO₂, -Br). These compounds share the pyridine core but differ in substituent electronegativity and steric effects. Key comparisons include:

Analysis: The ionic nature of this compound likely increases its melting point compared to neutral pyridine derivatives. Its solubility profile may resemble zwitterionic amino acids, whereas halogenated analogs in exhibit lower aqueous solubility due to hydrophobic substituents .

Spectroscopic Properties

1H NMR shifts in for pyridine derivatives (δ 7.2–8.5 ppm) suggest aromatic proton environments. For this compound:

- Pyridinium protons may appear downfield (δ 8.5–9.5 ppm) due to electron withdrawal.

- Phenolate protons adjacent to the deprotonated -O⁻ group could show deshielding (δ 6.5–7.5 ppm), contrasting with neutral phenolic -OH (δ 5–6 ppm) .

Reactivity and Stability

- Acidity: The phenolate group in the target compound is highly basic compared to neutral phenolic -OH (pKa ~10 vs. ~9–10 for typical phenols). This contrasts with nitro-substituted pyridines in , where electron-withdrawing groups enhance acidity .

- Synthetic Yield : While reports yields of 67–81% for halogenated pyridines, the target compound’s synthesis may face challenges due to zwitterion stabilization, requiring optimized pH conditions .

Comparative Data Table for Key Analogues

Research Implications and Gaps

While the provided evidence lacks direct data on this compound, comparisons with halogenated pyridines and sulfamoyl derivatives highlight:

Structural Influence : Ionic groups enhance thermal stability but complicate crystallization (SHELX-based refinement may require high-resolution data ).

Spectroscopic Trends : Downfield shifts in NMR correlate with electron-withdrawing substituents, aiding structural confirmation.

Note: Further experimental studies are needed to validate these hypotheses, particularly crystallographic analyses using programs like SHELXL and reactivity assays under varying pH conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.